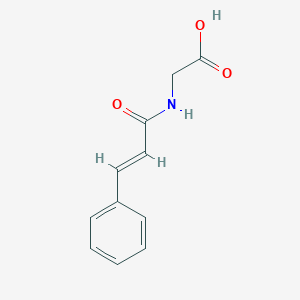

Cinnamoylglycine

概要

説明

科学的研究の応用

Cinnamoylglycine has several scientific research applications, including:

Chemistry: Used as a model compound in studying metabolic pathways and reactions involving cinnamic acid derivatives.

作用機序

シンナモイルグリシンの作用機序は、フェニルプロパン酸の輸送と排泄における代謝物としての役割に関係しています。この化合物は、これらのプロセスを促進するために、体内の特定の酵素やトランスポーターと相互作用すると考えられています。 関与する正確な分子標的と経路はまだ調査中です .

類似の化合物との比較

類似の化合物

馬尿酸: 安息香酸の排泄に関与する別のN-アシルグリシン代謝物です。

グリコールルソデオキシコール酸: グリシンと結合した胆汁酸です。

2-ヒドロキシエタンスルホン酸: 硫黄代謝に関与する代謝物です。

独自性

シンナモイルグリシンは、馬尿酸などの他の類似の化合物とは異なり、フェニルプロパン酸の輸送と排泄における特定の役割のために独特です。 定着抵抗性や代謝変化の尿中バイオマーカーとしての可能性は、その独自性をさらに強調しています .

準備方法

合成経路と反応条件

シンナモイルグリシンは、シンナム酸とグリシンの結合によって合成できます。反応は通常、シンナム酸の活性化、続いて制御された条件下でのグリシンとの反応を含みます。 反応には、効率的に進行するために触媒または特定のpH条件が必要となる場合があります .

工業生産方法

シンナモイルグリシンの工業生産には、同様の合成経路がより大規模に用いられる場合があります。プロセスには、化合物の純度と品質を確保するための精製と結晶化のステップが含まれます。工業生産方法の詳細については、広く文書化されていません。

化学反応の分析

反応の種類

シンナモイルグリシンは、次のようなさまざまな化学反応を起こします。

酸化: 異なる誘導体を形成するために酸化することができます。

還元: 還元反応は、構造を変更し、異なる生成物をもたらす可能性があります。

置換: 官能基が他の官能基に置き換わる置換反応を起こす可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒などがあります。 条件には、反応が効率的に進行することを保証するために、特定の温度、pHレベル、および溶媒が含まれることがよくあります .

形成された主な生成物

これらの反応から形成された主な生成物は、使用された特定の反応条件と試薬によって異なります。たとえば、酸化によってさまざまな酸化誘導体が形成される可能性があり、還元によってシンナモイルグリシンの還元型が生成される可能性があります。

科学研究への応用

シンナモイルグリシンには、次のような多くの科学研究への応用があります。

化学: シンナム酸誘導体を含む代謝経路と反応の研究におけるモデル化合物として使用されています。

生物学: 抗生物質治療中の代謝変化と定着抵抗性の研究のためのバイオマーカーとして機能します.

類似化合物との比較

Similar Compounds

Hippuric acid: Another N-acyl glycine metabolite involved in the elimination of benzoic acid.

Glycoursodeoxycholic acid: A bile acid conjugate with glycine.

2-Hydroxyethane sulfonate: A metabolite involved in sulfur metabolism.

Uniqueness

Cinnamoylglycine is unique due to its specific role in the transport and elimination of phenylpropanoic acids, which is distinct from other similar compounds like hippuric acid. Its potential as a urinary biomarker for colonization resistance and metabolic changes further highlights its uniqueness .

特性

IUPAC Name |

2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAADMLWHGMUGQL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16534-24-0 | |

| Record name | Cinnamoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(CINNAMOYL)GLYCINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between cinnamoylglycine and the gut microbiome?

A1: this compound is a microbial metabolite, meaning it's produced by the gut microbiota as they break down dietary compounds. Specifically, it's a byproduct of cinnamic acid metabolism, which is found in various plant-based foods. [, , , , , ]

Q2: How does this compound relate to gut microbiome diversity?

A2: Research suggests that higher serum levels of this compound are associated with greater gut microbiome alpha diversity. [] Alpha diversity refers to the variety of different bacterial species present in the gut.

Q3: Can this compound levels be used to assess gut health?

A3: While more research is needed, some studies suggest that this compound, alongside other metabolites, could potentially serve as a biomarker for gut microbiome health. [] Changes in its levels might indicate shifts in microbial composition and function, potentially linked to health or disease states.

Q4: Have alterations in this compound levels been linked to specific health conditions?

A4: Yes, studies have observed associations between altered this compound levels and various conditions, including:

- Type 2 Diabetes: Higher serum levels of this compound are linked to a lower risk of developing type 2 diabetes. []

- Muscle Function: Some studies found a link between lower this compound levels and reduced handgrip strength in older adults, potentially suggesting a role in muscle health. [, ]

- Colonization Resistance: this compound levels decreased in mice treated with antibiotics that disrupt colonization resistance, suggesting it could be a potential biomarker for this process. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound is formed when cinnamic acid, obtained through diet, is metabolized by gut bacteria. After absorption, it is primarily cleared from the body through renal tubular secretion. [, , , ]

Q6: Can this compound clearance be used as a marker of kidney function?

A6: Research suggests that this compound clearance, alongside other secretory solutes, could potentially serve as a marker for assessing kidney function, particularly proximal tubular secretion. [, , , ] Reduced clearance has been associated with CKD progression.

Q7: Is this compound clearance affected by factors other than kidney function?

A7: Yes, studies indicate that factors like age, sex, and certain health conditions, including HIV infection, can influence this compound clearance. [, ]

Q8: How does diet influence this compound levels?

A8: As this compound is a byproduct of cinnamic acid metabolism, its levels are influenced by the consumption of foods rich in this compound. This includes foods like coffee, tea, chocolate, and certain fruits and vegetables. [, , ]

Q9: Does a high red meat diet impact this compound levels?

A9: Research suggests that a high red meat diet might lead to alterations in this compound levels, possibly due to changes in the gut microbiome composition. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)